Calcium citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in 1050 parts cold water; somewhat more sol in hot water; insoluble in alcohol. /Tetrahydate/

0.085 G & 0.096 G/100 CC WATER @ 18 °C & 23 °C

Odorless; loses most of its water @ 100 °C and all @ 120 °C; sol in 1050 parts cold water; somewhat more in hot water; insol in alc /Tetrahydrate/

Synonyms

Canonical SMILES

Calcium Citrate in Bone Health Research

Improved Bioavailability

Compared to other calcium supplements like calcium carbonate, research shows that calcium citrate has superior bioavailability . This means the body absorbs a higher percentage of the calcium from calcium citrate, making it a more effective choice for increasing calcium intake.

Osteoporosis Prevention and Treatment

Calcium and vitamin D supplementation are crucial for maintaining bone mineral density and preventing osteoporosis, a condition characterized by weak and brittle bones. Studies have demonstrated the effectiveness of calcium citrate combined with vitamin D in preventing bone fractures associated with osteoporosis .

Bone Health in Specific Populations

Research also explores the use of calcium citrate supplements in specific populations with increased risk of bone health issues. For instance, studies investigate the benefits of calcium citrate for individuals who have undergone bariatric surgery, which can affect calcium absorption .

Calcium Citrate and Kidney Stone Formation

While calcium is essential for bone health, excess calcium can contribute to kidney stone formation. Interestingly, research suggests a potential benefit of calcium citrate in this regard. Studies have shown that calcium citrate supplementation may reduce the risk of kidney stones compared to other calcium supplements like calcium carbonate, possibly due to its effects on urinary citrate levels .

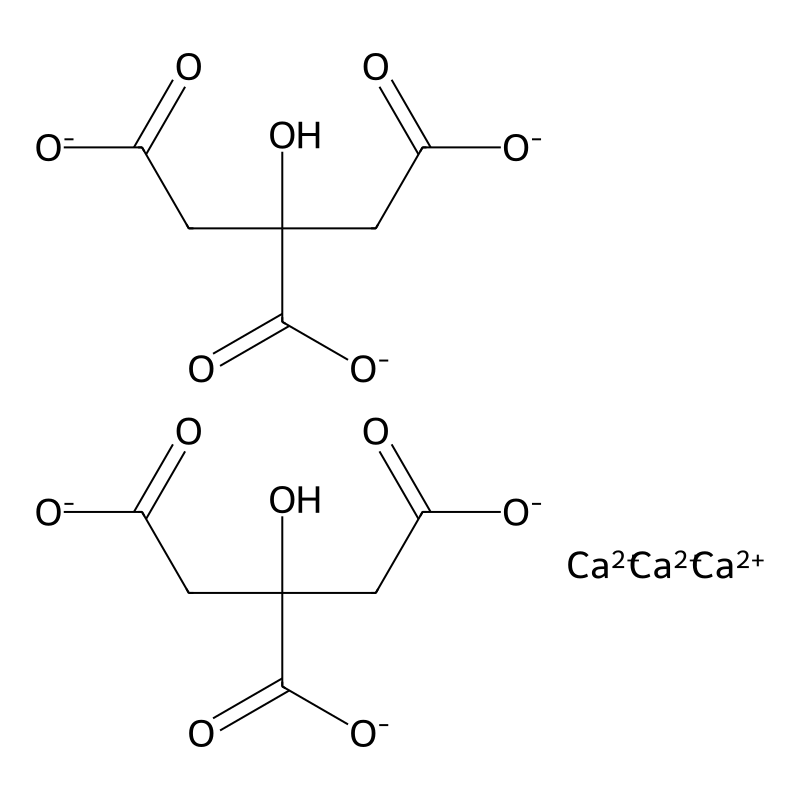

Calcium citrate is a calcium salt of citric acid, typically represented by the chemical formula . It occurs in two main forms: anhydrous and tetrahydrate, with the latter being more common in nature as the mineral Earlandite. Calcium citrate is characterized by its sparing solubility in water and is often found in crystalline form. It is used extensively as a food additive (E333) and dietary supplement, primarily for its calcium content, which constitutes approximately 24.1% of the anhydrous form and 21.1% of the tetrahydrate form by mass .

In the digestive system, calcium citrate dissolves readily due to its chelation with citrate. This allows for better absorption of calcium into the bloodstream compared to other forms like calcium carbonate, which require stomach acid for dissolution. Once absorbed, calcium plays a crucial role in bone mineralization, muscle function, and nerve transmission [].

This reaction illustrates how calcium citrate precipitates when citric acid is neutralized by limewater . Additionally, calcium citrate can be converted back to citric acid using dilute sulfuric acid, demonstrating its reversible nature in biochemical processes .

Calcium citrate plays a significant role in biological systems, particularly concerning calcium absorption. Unlike calcium carbonate, which requires an acidic environment for optimal absorption, calcium citrate does not affect stomach acidity and is more easily absorbed in individuals with altered gastric conditions, such as those who have undergone gastric bypass surgery . Studies have shown that calcium citrate increases plasma calcium levels, which can help reduce parathyroid hormone secretion and maintain bone health .

Calcium citrate can be synthesized through several methods:

- Neutralization Reaction: As mentioned earlier, it can be produced by neutralizing citric acid with calcium hydroxide.

- Hydrothermal Synthesis: This method involves the crystallization of calcium citrate from aqueous solutions under controlled temperature and pressure conditions, yielding needle-shaped crystals of tricalcium dicitrate tetrahydrate .

- Precipitation from Fermentation Broths: In industrial settings, calcium citrate can be isolated from fermentation broths where citric acid is produced by fungi. The broth is treated with limewater to precipitate insoluble calcium citrate .

Calcium citrate has diverse applications across various fields:

- Dietary Supplements: It is widely used as a source of dietary calcium due to its high bioavailability.

- Food Industry: As a food additive, it serves as a preservative and flavor enhancer.

- Pharmaceuticals: Calcium citrate is utilized in formulations aimed at improving bone health and preventing osteoporosis.

- Agriculture: It can be used as a soil amendment to improve nutrient availability.

Research has shown that calcium citrate interacts positively with other compounds in biological systems. For instance, it enhances the solubility of other minerals in the gastrointestinal tract, facilitating better absorption of nutrients like magnesium and phosphorus . Additionally, studies indicate that calcium citrate does not precipitate with gastric acids, making it a favorable choice for individuals with sensitive digestive systems

Calcium citrate shares similarities with several other calcium salts but has unique properties that distinguish it: Uniqueness of Calcium Citrate:Compound Solubility Bioavailability Uses Calcium Carbonate Low Lower than citrate Antacid, dietary supplement Calcium Gluconate Moderate Moderate Dietary supplement Calcium Lactate Moderate Moderate Food additive, dietary supplement Calcium Phosphate Low Variable Bone health supplements

Calcium citrate exhibits a complex crystal lattice organization characterized by coordination polyhedra formed around calcium ions. The fundamental structural unit consists of calcium ions (Ca²⁺) coordinated with citrate anions in a specific spatial arrangement [1]. In calcium citrate structures, calcium ions typically adopt an eightfold coordination geometry, forming coordination polyhedra that serve as the building blocks of the crystal lattice [11]. These coordination polyhedra are interconnected through shared edges, creating a distinctive structural framework that defines the overall crystal architecture [1].

The crystal lattice organization of calcium citrate varies depending on its hydration state, with different arrangements observed in anhydrous and hydrated forms [12]. In hydrated forms such as calcium citrate hexahydrate and tetrahydrate, the crystal lattice is characterized by layers of edge-sharing calcium coordination polyhedra [12]. These layers include triply chelated calcium ions, where a single calcium ion forms coordination bonds with three different citrate anions, contributing to the stability of the crystal structure [1] [12].

The spatial arrangement of citrate anions within the crystal lattice plays a crucial role in determining the overall structural properties of calcium citrate [11]. Citrate anions function as multidentate ligands, coordinating to calcium ions through their carboxylate and hydroxyl groups, which creates a complex three-dimensional network within the crystal lattice [8]. This coordination pattern results in a highly organized crystal structure with specific geometric parameters that can be characterized through crystallographic analysis [1].

Polymorphic Variations

Calcium citrate exhibits polymorphism, existing in multiple crystalline forms with distinct structural arrangements despite identical chemical composition [9]. The polymorphic variations of calcium citrate are primarily distinguished by differences in crystal packing, unit cell parameters, and the spatial arrangement of calcium ions and citrate anions within the crystal lattice [12]. These polymorphic forms can be identified and characterized through X-ray diffraction analysis, which reveals their unique crystallographic signatures [6].

Research has identified several polymorphic forms of calcium citrate, each with distinct structural characteristics [12]. The polymorphic variations are influenced by crystallization conditions, including temperature, pH, and the presence of other ions or molecules during the crystallization process [9]. For instance, calcium citrate tetrahydrate has been reported to exist in at least two polymorphic forms with different structural arrangements [12]. The previously reported polymorph contains layers of edge-sharing calcium coordination polyhedra with two water molecules coordinated to isolated calcium ions and two uncoordinated water molecules [12]. A newer polymorph, identified as the major crystalline phase in several commercial calcium supplements, exhibits a similar layered structure but with variations in the coordination environment of calcium ions [12].

The polymorphic variations of calcium citrate have significant implications for its physical and chemical properties, including solubility, stability, and bioavailability [5]. Different polymorphs may exhibit varying dissolution rates and thermodynamic stability, which can affect their behavior in biological systems and their efficacy as dietary supplements [5]. Understanding these polymorphic variations is essential for controlling the quality and performance of calcium citrate in various applications [9].

Hydration States and Water Coordination

Calcium citrate exists in multiple hydration states, including anhydrous calcium citrate, calcium citrate dihydrate, calcium citrate tetrahydrate, and calcium citrate hexahydrate [4]. These hydration states differ in the number of water molecules incorporated into the crystal structure and the manner in which these water molecules coordinate with calcium ions and citrate anions [5]. The hydration state significantly influences the structural characteristics and properties of calcium citrate, including its crystal morphology, stability, and solubility [4].

In calcium citrate hexahydrate, the crystal structure contains six water molecules per formula unit, with some water molecules directly coordinated to calcium ions and others present as uncoordinated water molecules within the crystal lattice [12]. Specifically, the structure includes an isolated calcium ion coordinated by water molecules, along with two uncoordinated water molecules that contribute to the crystal packing through hydrogen bonding interactions [1]. This arrangement of water molecules plays a crucial role in stabilizing the crystal structure through an extensive network of hydrogen bonds [7].

Calcium citrate tetrahydrate contains four water molecules per formula unit, with a distribution of coordinated and uncoordinated water molecules similar to that observed in the hexahydrate form but in different proportions [12]. The tetrahydrate structure includes two water molecules coordinated to isolated calcium ions and two uncoordinated water molecules, creating a distinct hydration environment that influences the overall crystal structure [1]. The coordination of water molecules to calcium ions in these hydrated forms affects the coordination geometry and bonding interactions within the crystal lattice [7].

The transition between different hydration states of calcium citrate occurs through dehydration or hydration processes, which can be induced by changes in temperature or humidity [5]. These transitions involve structural rearrangements as water molecules are removed from or incorporated into the crystal structure [4]. The dehydration of calcium citrate hexahydrate proceeds through a stepwise process, first forming the tetrahydrate, then the dihydrate, and finally the anhydrous form, with each step involving specific structural changes and energy requirements [5].

| Hydration State | Formula | Water Molecules | Coordination Features |

|---|---|---|---|

| Hexahydrate | Ca₃(C₆H₅O₇)₂·6H₂O | 6 | Isolated Ca coordinated by water molecules; two uncoordinated water molecules [1] [12] |

| Tetrahydrate | Ca₃(C₆H₅O₇)₂·4H₂O | 4 | Two water molecules coordinated to isolated Ca; two uncoordinated water molecules [12] |

| Dihydrate | Ca₃(C₆H₅O₇)₂·2H₂O | 2 | Two strongly coordinated water molecules [4] |

| Anhydrous | Ca₃(C₆H₅O₇)₂ | 0 | Three-dimensional network without water coordination [12] |

Three-dimensional Network Architecture

The three-dimensional network architecture of calcium citrate is characterized by a complex arrangement of calcium coordination polyhedra interconnected through citrate anions [11]. This network structure varies significantly between the anhydrous and hydrated forms of calcium citrate, with distinct architectural features that define their crystallographic properties [12]. In anhydrous calcium citrate, the structure forms a complete three-dimensional network of edge-sharing calcium coordination polyhedra, creating a rigid and compact crystal architecture [1].

The three-dimensional network of anhydrous calcium citrate is dominated by eightfold coordinated calcium cations linked by citrate anions [8]. This arrangement creates a continuous framework throughout the crystal, with calcium ions serving as nodes connected by citrate anions acting as linkers [11]. The absence of water molecules in the anhydrous form allows for a more direct and extensive connectivity between calcium ions and citrate anions, resulting in a denser and more rigid crystal structure compared to the hydrated forms [12].

In contrast, the hydrated forms of calcium citrate exhibit a more layered architecture, with sheets of edge-sharing calcium coordination polyhedra separated by regions containing water molecules [12]. In calcium citrate hexahydrate and tetrahydrate, these layers are interconnected through hydrogen bonding interactions involving both coordinated and uncoordinated water molecules, creating a three-dimensional network with a more open and flexible architecture compared to the anhydrous form [1]. The presence of water molecules in these hydrated forms introduces additional structural complexity and influences the overall stability and properties of the crystal [7].

The three-dimensional network architecture of calcium citrate is further stabilized by hydrogen bonding interactions involving the hydroxyl and carboxylate groups of citrate anions, as well as water molecules in the hydrated forms [7]. These hydrogen bonds contribute to the cohesion of the crystal structure and influence properties such as thermal stability and solubility [5]. The specific arrangement of hydrogen bonds within the three-dimensional network varies between different hydration states and polymorphic forms, contributing to their distinct structural characteristics [7].

X-ray Diffraction Analysis and Structural Elucidation

X-ray diffraction analysis has been instrumental in elucidating the crystal structures of various forms of calcium citrate, providing detailed information about their atomic arrangements, unit cell parameters, and space group symmetry [12]. Both laboratory and synchrotron X-ray powder diffraction techniques have been employed to solve the crystal structures of calcium citrate hexahydrate, calcium citrate tetrahydrate, and anhydrous calcium citrate, with subsequent optimization using density functional techniques to refine the structural models [1].

The X-ray diffraction patterns of calcium citrate exhibit characteristic peaks that correspond to specific crystallographic planes within the crystal structure [6]. These diffraction patterns serve as fingerprints for identifying different polymorphic forms and hydration states of calcium citrate [6]. For instance, the diffraction pattern of calcium citrate tetrahydrate shows distinctive peaks that differentiate it from the hexahydrate and anhydrous forms, allowing for their unambiguous identification in crystalline samples [12].

Structural elucidation through X-ray diffraction analysis has revealed key features of calcium citrate crystal structures, including the coordination environment of calcium ions, the conformation of citrate anions, and the arrangement of water molecules in hydrated forms [1]. In calcium citrate hexahydrate, X-ray diffraction analysis has shown that the structure contains layers of edge-sharing calcium coordination polyhedra with triply chelated calcium ions, along with isolated calcium ions coordinated by water molecules [12]. Similarly, the structure of anhydrous calcium citrate has been elucidated as a three-dimensional network of calcium coordination polyhedra without water molecules [12].

Advanced techniques such as Rietveld refinement have been applied to X-ray diffraction data to obtain precise structural parameters for calcium citrate, including bond lengths, bond angles, and torsion angles [7]. These refined structural models provide valuable insights into the bonding interactions and molecular geometry within calcium citrate crystals [7]. Additionally, density functional theory calculations have been used to optimize the structures derived from X-ray diffraction data, further enhancing the accuracy and reliability of the structural models [1].

Calcium citrate exhibits complex thermodynamic behavior characterized by multiple hydration states and temperature-dependent phase transitions. The compound exists in several hydrated forms, each with distinct thermodynamic signatures that govern their stability and interconversion patterns [1] [2].

The enthalpy of dehydration values demonstrate a stepwise dehydration process. The transition from hexahydrate to tetrahydrate requires 43.6 kJ/mol, while the subsequent conversion from tetrahydrate to dihydrate demands 43.8 kJ/mol. The final dehydration step from dihydrate to anhydrous form exhibits the highest energy requirement at 88.1 kJ/mol, indicating the strong binding of the final two water molecules [1] [2].

The enthalpy of dissolution values reveal striking differences among hydration states. The hexahydrate shows an endothermic dissolution process (+21 kJ/mol), while the tetrahydrate, dihydrate, and anhydrous forms exhibit exothermic dissolution with values of -20 kJ/mol, -22 kJ/mol, and -40 kJ/mol, respectively [1] [2]. This trend demonstrates enthalpy-entropy compensation with an isoequilibrium temperature of 49°C [1] [2].

A critical phase transition temperature of 52°C marks the boundary between hexahydrate and tetrahydrate stability in aqueous solutions [1] [2]. Below this temperature, hexahydrate precipitates preferentially, while above 52°C, tetrahydrate formation is favored. This temperature-dependent behavior has significant implications for calcium bioaccessibility under physiological conditions [1] [2].

The activation energies for thermal dehydration processes have been determined as 77 kJ/mol for the first dehydration step and 90 kJ/mol for the second step, indicating increasing difficulty in water removal as dehydration progresses [3].

Density and Physical Characteristics

Calcium citrate presents as a white crystalline powder or granular material with characteristic physical properties that distinguish it from other calcium salts [4] [5]. The compound exhibits a density of 1.63 g/cm³, which is consistent across different hydration states with minor variations due to water content [4] [6] [7].

The molecular weights vary significantly with hydration state: anhydrous calcium citrate (498.43 g/mol), tetrahydrate (570.49-570.50 g/mol), and hexahydrate (608.54 g/mol) [8] [9] [10] [11] [12]. These values reflect the substantial contribution of crystal water to the overall mass of hydrated forms.

The compound is odorless and maintains a white to colorless appearance across all hydration states [11] [13]. In aqueous slurries, calcium citrate exhibits a pH range of 5-6 when prepared at 25 g/L concentration at 20°C [13], indicating mild acidity due to the citrate component.

Crystal morphology varies with synthesis conditions and hydration state. The tetrahydrate typically forms needle-shaped crystals under hydrothermal synthesis conditions, while other forms may exhibit different morphological characteristics [14] [15]. The crystal system is triclinic with space group P-1 (No. 2) for the well-characterized tetrahydrate polymorph [15].

Particle size distribution in commercial preparations typically shows passage through 16 mesh (100% minimum) with 30% maximum passing through 100 mesh, indicating controlled granular properties suitable for pharmaceutical applications [9].

Solubility Behavior in Various Media

Calcium citrate demonstrates sparingly soluble characteristics in water, with significant dependence on temperature, pH, and hydration state [16] [8]. The aqueous solubility shows temperature dependence with values of 0.85 g/L at 18°C increasing to 0.95 g/L at 25°C [16].

pH-dependent solubility represents a critical factor in calcium citrate behavior. The compound shows decreased solubility with increasing pH, with optimal dissolution occurring under acidic conditions [17]. In 0.1 M hydrochloric acid, the compound achieves 0.01 M solubility at 20°C, producing a clear, colorless solution [11] [12] [13].

The different hydration states exhibit distinct solubility patterns. Tetrahydrate demonstrates the highest aqueous solubility among hydrated forms, followed by hexahydrate, with anhydrous calcium citrate showing intermediate solubility characteristics [1] [2]. This unusual solubility order relates to the metastable nature of tetrahydrate and its rapid dissolution kinetics.

Temperature-dependent solubility variations show complex behavior. While hexahydrate solubility increases with temperature, tetrahydrate solubility decreases, reflecting the thermodynamic transition at 52°C [1] [2]. This inverse temperature relationship for tetrahydrate represents unusual behavior compared to most ionic compounds.

Organic solvent solubility is extremely limited. Calcium citrate shows complete insolubility in alcohol and poor solubility in most organic solvents [16] [8] [11]. This characteristic limits formulation options but ensures stability in organic media.

The robustness of supersaturated solutions represents a unique property of calcium citrate, particularly the tetrahydrate form. These solutions can maintain supersaturation for extended periods, contributing to enhanced calcium bioaccessibility under physiological conditions [1] [2].

Thermal Stability and Decomposition Pathways

Calcium citrate undergoes stepwise thermal decomposition following well-defined pathways that depend on atmosphere and heating rate [3] [18] [19]. The decomposition process begins with dehydration at 60-140°C, involving the release of two moles of water (6.3% mass loss) to form the dihydrate intermediate [3] [19].

The second dehydration step occurs at 140-190°C, again involving 6.3% mass loss and release of two additional water molecules to produce anhydrous calcium citrate [3] [19]. These dehydration processes are endothermic with characteristic peaks at 85°C and 145°C in differential thermal analysis [3].

Further decomposition occurs above 190°C, involving complex degradation of the citrate structure [3] [18]. The ultimate decomposition product is calcium oxide (CaO), which forms above 640°C in both air and dry nitrogen atmospheres [3] [18]. This final step represents complete breakdown of the organic matrix.

The kinetic parameters follow first-order chemical reaction kinetics, consistent with a homogeneous transformation mechanism [3]. The increasing activation energies for successive dehydration steps (77 kJ/mol, then 90 kJ/mol) reflect the progressively stronger binding of remaining water molecules [3].

Atmosphere effects influence the decomposition pathway. Under dynamic air, the process follows the described pathway, while under dry nitrogen, similar behavior occurs with minor variations in temperature ranges [3]. The heating rate affects peak temperatures but not the overall enthalpy changes [3].

Intermediate products during thermal decomposition include various dehydrated forms and partially decomposed citrate complexes. The preservation of crystal morphology during initial dehydration steps indicates pseudomorphic transformation behavior [3].

Spectroscopic Signatures

Calcium citrate exhibits characteristic spectroscopic features that enable identification and structural analysis across multiple analytical techniques [20] [21] [13] [22] [23].

Infrared spectroscopy reveals distinctive absorption patterns. The O-H stretching vibrations appear at 3479 cm⁻¹ and 3176 cm⁻¹, attributed to hydrogen bonding between crystal water molecules and citrate groups [20] [21]. Carboxylate vibrations show characteristic splitting with antisymmetric stretching at 1578 cm⁻¹ and symmetric stretching at 1443 cm⁻¹, indicating coordination to calcium ions [20] [21].

C-O bond stretching vibrations occur in the 1257-1221 cm⁻¹ region, while methylene rocking vibrations appear at 970 cm⁻¹ and 841 cm⁻¹ [20]. These features distinguish calcium citrate from other calcium salts and provide fingerprint identification capabilities.

Raman spectroscopy complements infrared analysis with O-H stretches at 3479 cm⁻¹ and 3176 cm⁻¹ and enhanced methylene stretching at 2939 cm⁻¹ [20]. The different intensity patterns between Raman and infrared spectra reflect the distinct selection rules governing these techniques [20].

Nuclear magnetic resonance spectroscopy provides detailed structural information. ¹³C NMR chemical shifts occur at 182, 169, 76, and 49 ppm, corresponding to different citrate carbon environments [22] [23]. The quaternary carbon signal at 76 ppm represents a unique spectroscopic marker for citrate binding to calcium surfaces [22] [23].

X-ray diffraction patterns show characteristic reflections with major peaks at 2θ values of 11.93°, 21.2°, and 23.27° [21]. These diffraction features enable phase identification and quantitative analysis of different hydration states [21].

UV-visible absorption exhibits maxima at 260 nm and 280 nm with specific absorbance values, useful for concentration determination and purity assessment [13]. The electronic transitions reflect the coordination environment of citrate groups with calcium ions [13].

Mass spectrometry applications include isotope ratio analysis and fragmentation pattern studies. Calcium isotope measurements using inductively coupled plasma mass spectrometry achieve precision better than 0.5% for biological applications [24] [25] [26].

Physical Description

Tetrahydrate: White odorless solid; [HSDB]

Tetrahydrate: White odorless solid; [HSDB] White odorless crystalline powder; [MSDSonline]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

FDA Label

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Cleared via the kidneys but largely reabsorbed (98-99%) under normal conditions.

Associated Chemicals

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

ACIDITY_REGULATOR; -> JECFA Functional Classes

Cosmetics -> Buffering

Methods of Manufacturing

BY-PRODUCT IN MFR OF CITRIC ACID. /TETRAHYDRATE/

... from citrus fruit: Cole, US patent 2,389,766 (1945 to California Fruit Growers Exchange). Review: Rudy, Pharmazie 4: 393 (1949).

A BY-PRODUCT IN THE MFR OF CITRIC ACID. /TETRAHYDRATE/

General Manufacturing Information

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, calcium salt (1:?): ACTIVE

REPORTED USES: ARTIFICIALLY SWEETENED JELLIES, PRESERVES & JAMS CAN...CONTAIN CALCIUM CITRATE .../IT/ IS PERMITTED FOR FIRMING PEPPERS, POTATOES, TOMATOES & LIMA BEANS DURING PROCESSING.

Available commercially as the tetrahydrate.

Dates

Hydrates of calcium citrate and their interconversion in relation to calcium bioaccessibility

Xiao-Chen Liu, Jacob J K Kirkensgaard, Leif H SkibstedPMID: 33648185 DOI: 10.1016/j.foodres.2020.109867

Abstract

Calcium citrate tetrahydrate (CCT) and hexahydrate (CCH) precipitates from aqueous solutions of CaCland sodium citrate above and below the transition temperature of 52 °C, respectively. The CCT, the dihydrate (CCD) and anhydrate (CCA) as obtained by a stepwise dehydration of solid CCH have enthalpy of dehydration of ΔH

= 43.6, ΔH

= 43.8, and ΔH

= 88.1 kJ∙mol

as measured by DSC. WAXS measurements demonstrate a stepwise decrease in unit cell size upon dehydration, and a stronger binding of the two first water compared to additional. The increasing negative enthalpy of dissolution, as calculated from the temperature dependence of solubility (10-90 °C), +21 kJ∙mol

(CCH), -20 kJ∙mol

(CCT), -22 kJ∙mol

(CCD), and -40 kJ∙mol

(CCA) shows along the series of hydrates with increasing solubility, enthalpy-entropy compensation with an isoequilibrium temperature of 49 °C. Conversion of CCD and CCA in aqueous solutions yields the more soluble CCT, not the stable CCH in agreement with Ostwald's stage law, increasing calcium bioaccessibility under physiological conditions in intestines.

Hydroxycarboxylate combinations for increasing solubility and robustness of supersaturated solutions of whey mineral residues

Andressa de Zawadzki, Marcella Oliva Paganelli, André Castilho Garcia, Leif H SkibstedPMID: 32846592 DOI: 10.1016/j.foodres.2020.109525

Abstract

Calcium phosphates present in whey mineral residue is a potential source of calcium for dietary purposes. Combinations of aqueous isocitrate and citrate were found more efficient than each of the isomers in dissolving dried insoluble whey processing mineral residues spontaneously forming supersaturated solutions. Hydrogen isocitrate was found around 30% less efficient in these non thermal dissolution processes compared to hydrogen citrate based on amount of dissolved calcium. In contrast, the lag phase of up to 4 h for precipitation of calcium citrate from the supersaturated solutions was significantly longer when calcium isocitrate was present. Highest degree of supersaturation with longest lag phase for precipitation was found for citrate/isocitrate combinations in a 1:1 ratio. Addition of calcium saccharate during dissolution further prolonged the lag phase simultaneously preserving the higher supersaturation degrees. Combinations of the three hydroxycarboxylates seem accordingly to provide a basis for increasing calcium availability from dried whey mineral fractions consisting mainly of calcium hydrogen phosphate and hydroxyapatite of low solubility with the perspective of transforming a side stream from cheese production into valuable functional foods.Physical and colloidal stability of conventional and micronised calcium citrate ingredient powders in the formulation of infant nutritional products

Thomas C France, Giovanni Barone, Jonathan O'Regan, Alan L Kelly, James A O'MahonyPMID: 32622256 DOI: 10.1016/j.colsurfb.2020.111125

Abstract

The fortification of food systems with calcium remains difficult; one challenge is to maintain the colloidal stability of insoluble calcium salts during processing and shelf life. Particle size reduction of insoluble salts may result in improved product stability. In this study, insoluble calcium citrate in two different particle sizes, conventional calcium citrate and micronised calcium citrate, were first evaluated in terms of physical and bulk handling properties, followed by protein adsorption and colloidal stability when dispersed in two dairy-based nutritional beverages differing in composition, i.e. infant milk formula stage 1 and 3. Particle size distribution analysis showed micronised calcium citrate (volume-weighted diameter = 5.10 μm) to have significantly smaller (p < 0.05) particle size than conventional calcium citrate (volume-weighted diameter = 88.2 μm). The adsorption of dairy proteins onto particles of calcium citrate resulted in caseins having greater affinity for both salts, followed by β-lactoglobulin. The smaller particle size of the micronised citrate resulted in higher affinity for casein and greater colloidal stability when dispersed in both infant milk formula solutions compared to conventional calcium salts. The results of this study provide knowledge on the application of micronised insoluble calcium salts in the fortification of nutritional dairy-based products.[67Ga] Ga-citrate and COVID-19-associated pneumonia: an unexpected absence of uptake

Edgar Zamora, Ana Y Valdivia, Benjamin Zalta, Lionel S ZuckierPMID: 32535654 DOI: 10.1007/s00259-020-04886-9

Abstract

Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles

Monnaya Chalermnon, Sarocha Cherdchom, Amornpun Sereemaspun, Rojrit Rojanathanes, Tanatorn KhotavivattanaPMID: 33672071 DOI: 10.3390/molecules26041028

Abstract

Twelve derivatives of biguanide-derived 1,3,5-triazines, a promising class of anticancer agent, were synthesised and evaluated for their anticancer activity against two colorectal cancer cell lines-HCT116 and SW620.and

which are the derivatives containing

-hydroxyphenyl substituents exhibited the highest activity with IC

against both cell lines in the range of 20-27 µM, which is comparable to the IC

of cisplatin reference. Moreover, the potential use of the calcium citrate nanoparticles (CaCit NPs) as a platform for drug delivery system was studied on a selected 1,3,5-triazine derivative

. Condition optimisation revealed that the source of citrate ions and reaction time significantly influence the morphology, size and %drug loading of the particles. With the optimised conditions, "CaCit-

NPs" were successfully synthesised with the size of 148 ± 23 nm and %drug loading of up to 16.3%. Furthermore, it was found that the release of

from the synthesised CaCit-

NPs is pH-responsive, and

could be control released under the acidic cancer environment. The knowledge from this study is perceptive for further development of the 1,3,5-triazine-based anticancer drugs and provide the platform for the incorporation of other drugs in the CaCit NPs in the future.

Vitamin D3-loaded calcium citrate/calcium sulfate composite cement with enhanced physicochemical properties, drug release, and cytocompatibility

Hong Chen, Mizhi Ji, Zhengwen Ding, Yonggang YanPMID: 32050854 DOI: 10.1177/0885328220904498

Abstract

Effect of increased serum 25(OH)D and calcium on structure and function of post-menopausal women: a pilot study

H J Hillstrom, R Soeters, M Miranda, S I Backus, J Hafer, M Gibbons, I Thaqi, M Lenhoff, M T Hannan, Y Endo, T Sculco, J LanePMID: 33009959 DOI: 10.1007/s11657-020-00814-4

Abstract

The purpose was to determine if increasing serum 25(OH)D and calcium in postmenopausal women increased skeletal muscle size, strength, balance, and functional task performance while decreasing muscle fatigue. PCSA of the vastus lateralis increased and ascent of stairs time decreased after 6 months of increased serum 25(OH)D.The Institute of Medicine recommends ≥ 20 ng/ml of serum 25-hydroxyvitamin D [25(OH)D] for bone and overall health. Serum 25(OH)D levels have been associated with physical performance, postural sway, and falls. The purpose of this study was to determine if increasing postmenopausal women's serum 25(OH)D levels from 20-30 ng/ml to 40-50 ng/ml improved skeletal muscle size, strength, balance, and functional performance while decreasing skeletal muscle fatigue.

Twenty-six post-menopausal women (60-85 years old) with baseline serum 25(OH)D levels between 20 and 30 ng/ml were recruited. Oral over-the-counter (OTC) vitamin D3 and calcium citrate were prescribed to increase subjects' serum 25(OH)D to levels between 40 and 50 ng/ml, serum calcium levels above 9.2 mg/dl, and PTH levels below 60 pg/ml, which were confirmed at 6 and 12 weeks. Outcome measures assessed at baseline and 6 months included muscle physiological cross-sectional area (PCSA), muscle strength, postural balance, time to perform functional tasks, and muscle fatigue. Repeated measures comparisons between baseline and follow-up were performed.

Nineteen subjects completed the study. One individual could not afford the time commitment for the repeated measures. Three individuals did not take their vitamin D as recommended. Two subjects were lost to follow-up (lack of interest), and one did not achieve targeted serum 25(OH)D. Vastus lateralis PCSA increased (p = 0.007) and ascent of stair time decreased (p = 0.042) after 6 months of increasing serum 25(OH)D levels from 20-30 ng/ml to 40-50 ng/ml. Isometric strength was unchanged. Anterior-posterior center of pressure (COP) excursion and COP path length decreased (p < 0.1) albeit non-significantly, suggesting balance may improve from increased serum 25(OH)D and calcium citrate levels.

Several measures of muscle structure and function were sensitive to elevated serum 25(OH)D and calcium levels indicating that further investigation of this phenomenon in post-menopausal women is warranted.

Effect of Collagen Peptide, Alone and in Combination with Calcium Citrate, on Bone Loss in Tail-Suspended Rats

Junli Liu, Jianing Wang, Yanchuan GuoPMID: 32059436 DOI: 10.3390/molecules25040782

Abstract

Oral administration of bovine collagen peptide (CP) combined with calcium citrate (CC) has been found to inhibit bone loss in ovariectomized rats. However, the protective effects of CP and CP-CC against bone loss have not been investigated in a tail-suspension simulated microgravity (SMG) rat model. Adult Sprague-Dawley rats (= 40) were randomly divided into five groups (

= 8): a control group with normal gravity, a SMG control group, and three SMG groups that underwent once-daily gastric gavage with CP (750 mg/kg body weight), CC (75 mg/kg body weight) or CP-CC (750 and 75 mg/kg body weight, respectively) for 28 days. After sacrifice, the femurs were analyzed by dual-energy X-ray absorptiometry, three-point bending mechanical tests, microcomputed tomography, and serum bone metabolic markers. Neither CP nor CP-CC treatment significantly inhibited bone loss in SMG rats, as assessed by dual-energy X-ray absorptiometry and three-point bending mechanical tests. However, both CP and CP-CC treatment were associated with partial prevention of the hind limb unloading-induced deterioration of bone microarchitecture, as demonstrated by improvements in trabecular number and trabecular separation. CP-CC treatment increased serum osteocalcin levels. Dietary supplementation with CP or CP-CC may represent an adjunct strategy to reduce the risk of fracture in astronauts.

Calcium Bioavailability of

Michelle Quintero-García, Elsa Gutiérrez-Cortez, Alejandra Rojas-Molina, Monsserrat Mendoza-Ávila, Alicia Del Real, Efraín Rubio, Daniel Jiménez-Mendoza, Isela Rojas-MolinaPMID: 32429103 DOI: 10.3390/nu12051431

Abstract

Osteoporosis is a disease of the skeletal system characterized by low bone mass and bone weakening, which increase the risk of fracture. This disease is associated with menopause because hypoestrogenism induces the maturation and activation of osteoclasts. In addition, a low dietary intake of calcium leads to low bone mineral density and postmenopausal osteoporosis. The objectives of this work were to determine calcium bioavailability ofcladodes at a late maturity stage and to assess its contribution in improving bone health in an ovariectomized rat model. Two-month-old Wistar female rats (

= 35) were used and distributed in seven experimental groups: (i) control group (Crtl), (ii) sham group (SH), (iii) ovariectomized group (OVX), (iv) ovariectomized group supplemented with calcium citrate (CCa), (v) ovariectomized group supplemented with

powder (NI), (vi) ovariectomized group supplemented with soluble fiber from

(FS) and (vii) ovariectomized group supplemented with insoluble fiber from

(FI). Our results showed that calcium in the soluble fiber of

is bioavailable and contributes to improve the physical, densitometric, biomechanical and microstructural properties of bones in ovariectomized rats. These findings indicated that

cladodes at a late maturity stage represent a good source of bioavailable calcium and consumption of these cladodes might be beneficial for the prevention of osteoporosis and other bone diseases.

Intensive monitoring of post filter ionized calcium concentrations during CVVHD with regional citrate anticoagulation: A retrospective study

Dmytro Khadzhynov, Jonas Deissler, Otajon Bobonov, Christin Schelter, Harm Peters, Detlef Kindgen-Milles, Klemens Budde, Lukas Johannes Lehner, Fabian Halleck, Oliver Staeck, Kai-Uwe Eckardt, Torsten SlowinskiPMID: 32244094 DOI: 10.1016/j.jcrc.2020.03.002

Abstract

The aim of the present study was to assess the predictive value of post-filter ionized calcium (pfCa) levels for filter-clotting during continuous veno-venous hemodialysis (CVVHD) with regional citrate anticoagulation (RCA).Retrospective analysis of a database derived from 6 intensive care units (ICU) at a university hospital. During the 3-year period 1070 patients were treated with RCA-CVVHD with a citrate starting dose of 4 mmol/L blood and a target-range for pfCa of 0.25-0.35 mmol/L.

The pfCa concentrations at RCA-CVVHD initiation were within the target range in 69.7% of patients. Within 12 h the fraction of patients with pfCa above target-range decreased significantly from 13.1% to 7.8% (p < .001). There was no significant difference in filter survival between patients with a pfCa initially below, within, or above the target-range (83.7%, 89.5% and 90.4%; p = .228) and no significant correlation between the last pfCa and the incidence of filter clotting (rho 0.018, p = .572 and -0.054, p = .104; respectively).

CVVHD with a citrate starting dose of 4 mmol/L blood resulted in a pfCa within target in the majority of patients. The observation that pfCa was not associated with the incidence of circuit clotting suggests that less frequent measurements of pfCA might be safe.